![molecular formula C20H18O7 B590137 10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester CAS No. 1173188-31-2](/img/structure/B590137.png)
10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester
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Description
10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester (10-O-Allyl-3,8-DHMLE) is a naturally occurring compound found in plants and animals. It is a member of the luteic acid family of compounds, which are known for their antioxidant and anti-inflammatory properties. 10-O-Allyl-3,8-DHMLE has been studied for its potential use in various applications, including cancer treatment and prevention, diabetes, and neurological disorders.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research for its potential to interact with proteins and influence their expression and function . The specific molecular weight and formula (C20H18O7) make it suitable for precise studies in protein chemistry, where it can be used to investigate protein-protein interactions, post-translational modifications, and the effects of small molecules on proteomic landscapes.
Biochemical Assays
Researchers employ this compound in biochemical assays to study enzyme kinetics and inhibitor screening . Its structure allows it to bind to active sites or allosteric sites of enzymes, providing insights into enzyme mechanisms and the development of new inhibitors for therapeutic purposes.
Pharmacological Activity
Indole derivatives, which share a similar structural motif with this compound, are known for their broad pharmacological activities. They exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties . This compound could be synthesized into various derivatives to screen for these activities.
Medicinal Chemistry
In medicinal chemistry, the compound’s framework is valuable for drug design and synthesis . Its molecular structure can be modified to enhance drug properties such as solubility, potency, and selectivity, contributing to the development of new therapeutic agents.
Agricultural Chemistry
Derivatives of indole, such as indole-3-acetic acid, play a role as plant hormones. By studying this compound, researchers can explore its potential as a growth regulator or as a starting point for synthesizing new agrochemicals .
properties
IUPAC Name |
methyl 4,9-dimethoxy-6-oxo-10-prop-2-enoxybenzo[c]chromene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-5-10-26-17-13(23-2)8-7-12-15(17)16-11(19(21)25-4)6-9-14(24-3)18(16)27-20(12)22/h5-9H,1,10H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNMJAPYGWPHLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C3=C(C=CC(=C3OCC=C)OC)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657988 |
Source
|
Record name | Methyl 4,9-dimethoxy-6-oxo-10-[(prop-2-en-1-yl)oxy]-6H-dibenzo[b,d]pyran-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester | |
CAS RN |
1173188-31-2 |
Source
|
Record name | Methyl 4,9-dimethoxy-6-oxo-10-(2-propen-1-yloxy)-6H-dibenzo[b,d]pyran-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173188-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,9-dimethoxy-6-oxo-10-[(prop-2-en-1-yl)oxy]-6H-dibenzo[b,d]pyran-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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